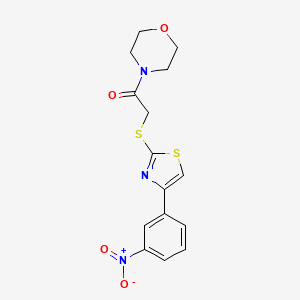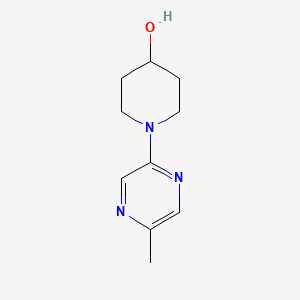
1-(5-Methylpyrazin-2-yl)piperidin-4-ol
Übersicht
Beschreibung
“1-(5-Methylpyrazin-2-yl)piperidin-4-ol” is a chemical compound with the CAS Number: 1261146-61-5 . It has a molecular weight of 193.25 and its IUPAC name is this compound . The compound is typically stored at room temperature and appears as a yellow to brown sticky oil to semi-solid .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H15N3O . The InChI code for the compound is 1S/C10H15N3O/c1-8-6-12-10(7-11-8)13-4-2-9(14)3-5-13/h6-7,9,14H,2-5H2,1H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 193.25 . It appears as a yellow to brown sticky oil to semi-solid . More specific physical and chemical properties like density, boiling point, melting point, and flash point are not available in the retrieved data .Wissenschaftliche Forschungsanwendungen
PET Imaging of Microglia
One significant application of related compounds is in the field of neurology, particularly for PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R). The development of [11C]CPPC, a PET radiotracer specific for CSF1R, enables noninvasive imaging of reactive microglia and disease-associated microglia contributing to neuroinflammation in vivo. This advancement is crucial for studying neuroinflammatory responses in neuropsychiatric disorders, including Alzheimer's and Parkinson's diseases, and could aid in the development of new therapeutics targeting neuroinflammation (Horti et al., 2019).
Pharmacological Profile Studies
Another area of application is in pharmacology, where compounds like YM348, demonstrating high affinity for cloned human 5-HT(2C) receptors, are studied. Such compounds are essential for understanding receptor agonist behavior and could have implications for treating various conditions by modulating receptor activity (Kimura et al., 2004).
Drug-likeness and SAR Studies
The study of 2-aminopyrimidines as histamine H3 receptor ligands represents an application in drug design and development. Here, structure-activity relationship (SAR) studies help identify compounds with high receptor affinity and selectivity, contributing to the development of potential therapeutic agents (Sadek et al., 2014).
Structural Characterization for Analgesic Development
Structural characterization of compounds, such as analgesic isothiazolopyridines, underlines their importance in medicinal chemistry. Understanding the crystal and molecular structures aids in correlating the molecular geometry with pharmacological activity, paving the way for the synthesis of more effective analgesics (Karczmarzyk & Malinka, 2008).
Antimycobacterial Activity
The synthesis and evaluation of spiro-piperidin-4-ones for antimycobacterial activity demonstrate an application in combating bacterial diseases. These compounds, developed through atom economic and stereoselective synthesis, show significant in vitro and in vivo activity against Mycobacterium tuberculosis, highlighting their potential as novel therapeutic agents (Kumar et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(5-methylpyrazin-2-yl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-6-12-10(7-11-8)13-4-2-9(14)3-5-13/h6-7,9,14H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPPXRSBCGJCNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)N2CCC(CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

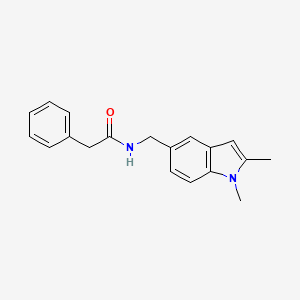
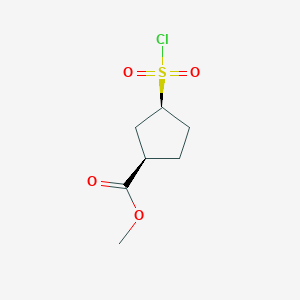
![N-(4-methoxyphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2702931.png)
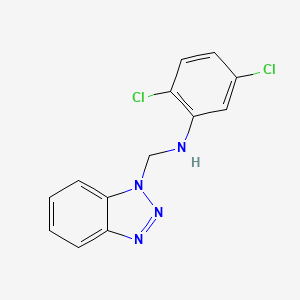
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2702933.png)
![5,6,7,8-Tetrahydro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B2702934.png)

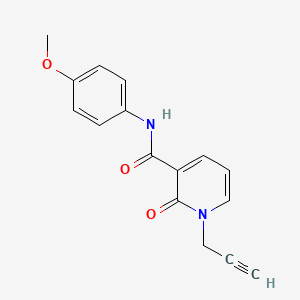
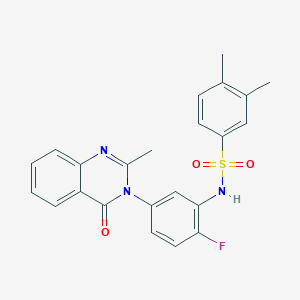
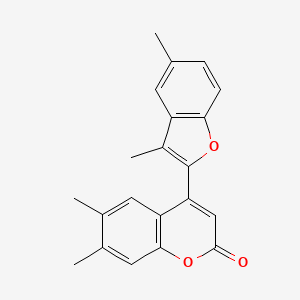
![N-(2,5-dimethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2702944.png)
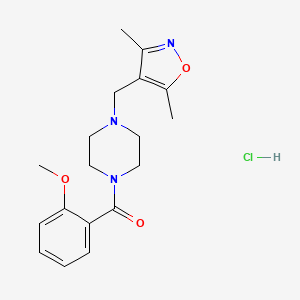
![2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/no-structure.png)
